molecular formula C8H11ClN2O2S B2370643 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-sulfonyl chloride CAS No. 2241128-78-7

3-Cyclopropyl-1-ethyl-1H-pyrazole-4-sulfonyl chloride

Cat. No. B2370643
CAS RN: 2241128-78-7
M. Wt: 234.7
InChI Key: QTCFOTKUIREOHS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-Cyclopropyl-1-ethyl-1H-pyrazole-4-sulfonyl chloride” can be inferred from its IUPAC name. It contains a pyrazole ring which is a five-membered ring with two nitrogen atoms. The pyrazole ring is substituted at the 3-position with a cyclopropyl group, at the 1-position with an ethyl group, and at the 4-position with a sulfonyl chloride group .

Scientific Research Applications

Synthesis Methodologies

  • Potassium Carbonate-Mediated Synthesis : A potassium carbonate-mediated method has been developed for the synthesis of 3-methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-ones, demonstrating compatibility with a range of substrates and offering an efficient synthesis technique (Grover, Roy, & Jachak, 2014).
  • Parallel Medicinal Chemistry Protocol : An innovative approach using a sulfur-functionalized aminoacrolein derivative was utilized for synthesizing heterocyclic sulfonyl chlorides and fluorides, highlighting the efficiency of this method in producing a variety of heterocyclic compounds (Tucker, Chenard, & Young, 2015).

Chemical Reactions and Transformations

  • Ionic Liquid Catalysis : The use of novel ionic liquid 1-sulfopyridinium chloride for the tandem Knoevenagel–Michael reaction demonstrates an effective method for synthesizing complex heterocyclic compounds (Moosavi‐Zare et al., 2013).
  • Reactions with Hydrazine and Azides : Pyridine-3-sulfonyl chloride's reaction with hydrazine and sodium azide reveals a range of chemical transformations, offering insights into the reactivity of such compounds (Cremlyn, Jones, Swinbourne, & Yung, 1980).

Cyclization Techniques

  • (3+2) Cycloaddition Reactions : A study on (3+2) cycloaddition reactions between vinyl sulfonyl fluorides and ethyl diazoacetate or azides showcases a method for constructing pyrazole or triazole cores (Kumara Swamy, Sandeep, Kumar, & Qureshi, 2022).

Structural Analysis and Synthesis

  • X-Ray Crystal Structure Studies : Investigations into the molecular structure and synthesis of pyrazolo[3,4-B]pyridin-3-ol derivatives provide valuable data on the crystal structure and electronic properties of these compounds (Shen et al., 2014).

Novel Synthetic Approaches

  • Silicotungstic Acid-Catalyzed Synthesis : The use of silicotungstic acid for the cyclization of epoxides/aldehydes and sulfonyl hydrazides opens new avenues for synthesizing 1H-pyrazoles (Yang et al., 2021).
  • Sulfonylation of Aminopyrazoles : Research into the sulfonylation of 4-amino-1H pyrazoles provides insights into the synthesis of new compounds and their structural verification (Povarov et al., 2017).

properties

IUPAC Name

3-cyclopropyl-1-ethylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2S/c1-2-11-5-7(14(9,12)13)8(10-11)6-3-4-6/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCFOTKUIREOHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2CC2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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